molecular formula C10H9N3O2 B177289 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1016-57-5

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B177289
CAS RN: 1016-57-5
M. Wt: 203.2 g/mol
InChI Key: XPBATPBRNKFEPI-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a type of triazole derivative. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .


Synthesis Analysis

The synthesis of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” can be achieved from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols . For instance, the title compound was synthesized from azido-benzene and ethyl acetyl-acetate .


Molecular Structure Analysis

The molecular structure of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is characterized by a triazole ring attached to a carboxylic acid group and a phenyl group. The crystal structure of a similar compound, methyl-1H-1,2,4-triazole-3-carboxylate, has been analyzed .


Chemical Reactions Analysis

Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, can undergo various chemical reactions. For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione .

Scientific Research Applications

1. Pharmacology Triazole compounds show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . They are capable of binding in the biological system with a variety of enzymes and receptors .

2. Organic Synthesis 1,2,3-Triazoles have found broad applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

3. Polymer Chemistry 1,2,3-Triazoles are used in polymer chemistry . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

4. Supramolecular Chemistry 1,2,3-Triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability .

5. Bioconjugation 1,2,3-Triazoles are used in bioconjugation . They structurally resemble the amide bond, mimicking an E or a Z amide bond .

6. Chemical Biology 1,2,3-Triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .

Future Directions

Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications.

properties

IUPAC Name

5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBATPBRNKFEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622220
Record name 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1016-57-5
Record name 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Liu, PN Premnath, JK Bolger, TL Perkins… - Journal of medicinal …, 2013 - ACS Publications
A major challenge in drug discovery is to develop and improve methods for targeting protein–protein interactions. Further exemplification of the REPLACE (REplacement with Partial …
Number of citations: 23 pubs.acs.org
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

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